molecular formula C9H16O2 B1618342 Ethyl 3,3-dimethyl-4-pentenoate CAS No. 7796-72-7

Ethyl 3,3-dimethyl-4-pentenoate

Cat. No. B1618342
CAS RN: 7796-72-7
M. Wt: 156.22 g/mol
InChI Key: ZLDOMUPTDYCDBS-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-4-pentenoate is a chemical compound with the linear formula C9H16O2 . It has a molecular weight of 156.227 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Ethyl 3,3-dimethyl-4-pentenoate involves the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate . This produces ethyl 3,3-dimethyl-4-pentenoate, which is then subjected to the addition of various carbon tetrahalides to the double bond . Another method involves the Claisen rearrangement followed by radical addition of MeCCl3 and the ring closure with NaOEt .

Scientific Research Applications

  • Synthesis of Pyrethroid Pesticides : 3,3-Dimethyl-4-pentenoic acid methyl ester, a derivative of Ethyl 3,3-dimethyl-4-pentenoate, serves as a crucial intermediate in the synthesis of pyrethroid pesticides. This process involves Claisen rearrangement and transesterification, yielding the product with a high purity and yield, making it suitable for industrial production (Peng Chu-he, 2012).

  • Catalysis and Polymerization : The compound has been used in the study of copolymerization processes. For instance, ethylene copolymerizations with various pentenes, including derivatives of Ethyl 3,3-dimethyl-4-pentenoate, were catalyzed by half-titanocenes. The study provided insights into factors affecting monomer reactivities and how different catalyst systems influenced the molecular weight distributions of the copolymers (Kenichi Kakinuki, M. Fujiki, K. Nomura, 2009).

  • Pharmaceutical Synthesis : Ethyl 3,3-dimethyl-4-pentenoate and its related compounds have also found applications in pharmaceutical synthesis. For instance, it served as an intermediate in the synthesis of gemcitabine hydrochloride, a nucleoside metabolic inhibitor used in cancer treatment. The synthesis involved a practical and efficient protocol, emphasizing the significance of achieving high chemical and optical purity in the intermediate products for successful final drug formulation (S. Mukarram, H. Chavan, I. Khan, B. Bandgar, 2011).

  • Development of Photoactive Compounds : In a unique chemical transformation, the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a compound structurally related to Ethyl 3,3-dimethyl-4-pentenoate, led to photochromic diarylethene. This compound, featuring a 4-hydroxy-4-methylcyclopent-2-ene-1-one ethene bridge, is easily modifiable and serves as a new precursor for producing photoactive compounds with desired properties and functions (A. Lvov, N. A. Milevsky, A. M. Yanina, V. V. Kachala, V. Shirinian, 2017).

Safety And Hazards

Ethyl 3,3-dimethyl-4-pentenoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Relevant Papers The relevant papers retrieved include a study on the synthesis of Ethyl 3,3-dimethyl-4-pentenoate and a study on the advances of pyrethroids for household use . These papers provide valuable insights into the synthesis and applications of Ethyl 3,3-dimethyl-4-pentenoate.

properties

IUPAC Name

ethyl 3,3-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-9(3,4)7-8(10)11-6-2/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDOMUPTDYCDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064883
Record name 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-dimethyl-4-pentenoate

CAS RN

7796-72-7
Record name 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,3-dimethylpent-4-enoate
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Record name 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester
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Record name 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,3-dimethylpent-4-en-1-oate
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Record name ETHYL 3,3-DIMETHYLPENT-4-ENOATE
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Synthesis routes and methods I

Procedure details

A mixture of 4.3 g of 3-methyl-2-buten-1-ol, 16.2 g of ethyl orthoacetate and 3 drops of phosphoric acid was reacted as described in Example V A to give 6.15 g (79% yield) of ethyl 3,3-dimethyl-4-pentenoate, b.p. 87°-88°/58 mm.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.02 g of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane and 20 mg of phenol was heated for 12 hours at 150°-160°, during which time ethanol was evolved. Distillation of the residue gave 1.12 g (72% yield) of ethyl 3,3-dimethyl-4-pentenoate, b.p. 80°-83°/57 mm.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 12.9 g (0.15 mole) of 3-methyl-2-buten-1-ol, 48.6 g (0.3 mole) of ethyl orthoacetate and 0.5 g of hydroquinone was heated at 140° for 20 hours with stirring. Ethanol was removed by distillation during the heating. At the end of 20 hours, the mixture was distilled under reduced pressure to give, after removal of unreacted ethyl orthoacetate, 17.6 g (75% yield) of ethyl 3,3-dimethyl-4-pentenoate, b.p. 74°-78°/55 mm.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 43 g (0.5 mole) of 3-methyl-2-buten-1-ol, 97 g (0.6 mole) of ethyl orthoacetate, and 7.0 g (0.075 mole) of phenol was heated at 135°-140° with stirring for 9-10 hours. Ethanol was distilled from the mixture as the reaction proceeded. When the evolution of ethanol had ceased, heating was discontinued and the mixture was allowed to cool to room temperature. The mixture was then dissolved in diethyl ether and the ethereal solution was treated with IN hydrochloric acid to decompose unreacted ethyl orthoacetate. The ethereal solution was then washed successively with a saturated aqueous solution of sodium bicarbonate and with water, then dried over magnesium sulfate. The dried solution was concentrated and distilled under reduced pressure to give 60.8 g (78% yield) of ethyl 3,3-dimethyl-4-pentenoate, b.p. 57°-60°/11 mm.
Quantity
43 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,3-dimethyl-4-pentenoate
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Ethyl 3,3-dimethyl-4-pentenoate
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Ethyl 3,3-dimethyl-4-pentenoate
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Ethyl 3,3-dimethyl-4-pentenoate
Reactant of Route 5
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Ethyl 3,3-dimethyl-4-pentenoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,3-dimethyl-4-pentenoate

Citations

For This Compound
31
Citations
Y Nakada, R Endo, S Muramatsu, J Ide… - Bulletin of the Chemical …, 1979 - journal.csj.jp
A new method is described for the stereoselective synthesis of trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid (2t) via ethyl 3,3-dimethyl-4,6,6,6-…
Number of citations: 22 www.journal.csj.jp
K Matsui, A Negishi, Y Takahatake… - Bulletin of the …, 1986 - journal.csj.jp
A synthesis of the title compounds 5 involves the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate to produce ethyl 3,3-dimethyl-4-pentenoate, which is followed by the …
Number of citations: 10 www.journal.csj.jp
GS Joshi, A Deshmukh, GH Kulkarni - Synthetic Communications, 1988 - Taylor & Francis
Cis 1a and -trans 1b Caronaldehyde acids are crucial intermediates for the synthesis of highly potent photostable pyrethroids like deltamethrin 1c and NRDC-182 1d . Recently these …
S Muramatsu, Y Nakada, J Ide - Agricultural and biological …, 1985 - academic.oup.com
S Muramatsu, Y Nakada, J Ide - Agricultural and Biological Chemistry, 1985 - jlc.jst.go.jp
Synthesis of Chloromethylvinylcyclopropanecarboxylic Acid Derivatives1 Page 1 Agric. Biol. Chem., 49 (3), 751 -760, 1985 751 Synthesis of Chloromethylvinylcyclopropanecarboxylic …
Number of citations: 5 jlc.jst.go.jp
S Muramatsu, Y Nakada, R Endo… - Agricultural and …, 1984 - academic.oup.com
The 3-(2-halo-1-propenyl)-2,2-dimethylcyclopropanecarboxylates were synthesized. They have four diastereoisomers: E/Z and cis/trans configurations with respect to the 2-halo-l-…
GS Joshi - 1987 - lib.unipune.ac.in
3-Phenoxybenzyl esters of cis-2, 2-d im e th y l-3-(2-chloro-2-arylvinyl) cyclopropanecarboxylates 3X^ known to have very high insecticidal, acaricidal and ectoparacitidal activity. One of …
Number of citations: 0 lib.unipune.ac.in
WA Kleschick - The Journal of Organic Chemistry, 1986 - ACS Publications
We have chosen to explore further the intramolecular alkylation approach to 3 by investigating the cyclization of amide enolates. 9 If the relationship between the ste-reoselection in …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
RS Randa - 1985 - lib.unipune.ac.in
Transformations of (+) citronellol and (+) citronellal into 1, 3-secopyrethroids has been described in this part of the thes is. Potassium permanganate oxidation of citronellol acetate (III) …
Number of citations: 0 lib.unipune.ac.in
FH Wu, WY Huang - Journal of Fluorine Chemistry, 2001 - Elsevier
Halocarbons such as carbon tetrachloride, CCl 3 Br, CF 3 CCl 3 , BrCF 2 CF 2 Br, BrCF 2 CFClBr and CF 2 Br 2 , reacted with olefins in the presence of the sulfinatodehalogenation …

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